N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide

Description

Chemical Identity and Nomenclature

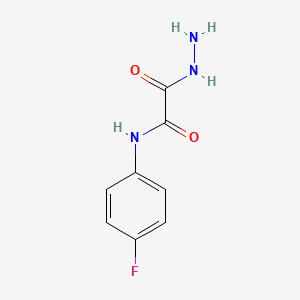

N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide is formally identified by the Chemical Abstracts Service registry number 338395-87-2. The compound possesses the molecular formula C8H8FN3O2 with a molecular weight of 197.17 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-(4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide, while alternative systematic names include N-(4-fluorophenyl)-1-(hydrazinecarbonyl)formamide.

The compound's molecular structure features several key functional groups that define its chemical behavior and potential applications. The presence of a 4-fluorophenyl group attached to the nitrogen atom of an oxoacetamide moiety, combined with a terminal hydrazino group, creates a unique molecular architecture. The Simplified Molecular Input Line Entry System representation is C1=CC(=CC=C1NC(=O)C(=O)NN)F, providing a standardized structural description. The International Chemical Identifier key OOCZYNXLBRXYKE-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical registry purposes.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of hydrazine derivative research, which has its roots in the systematic exploration of nitrogen-containing heterocycles and their biological activities. Hydrazine oxoacetamide derivatives have been subjects of scientific investigation since the latter half of the twentieth century, with early research focusing on their potential insecticidal properties. The patent literature from 2001 describes hydrazine oxoacetamide derivatives as compounds exhibiting excellent insecticidal effects even at low concentrations, indicating the historical significance of this chemical class in agricultural applications.

The specific compound this compound appears to have emerged as part of systematic structure-activity relationship studies aimed at optimizing the biological properties of hydrazine derivatives. The incorporation of fluorine atoms into aromatic systems has been a consistent theme in medicinal chemistry research, driven by the unique properties that fluorine substitution can impart to organic molecules. The 4-fluorophenyl substitution pattern represents a strategic modification designed to enhance molecular stability, bioavailability, and target specificity.

Research into compounds containing the acylhydrazone moiety, which shares structural similarities with this compound, has demonstrated a range of biological properties including antibacterial, anticancer, antifungal, and anti-inflammatory activities. This historical precedent has provided the foundation for continued investigation into the therapeutic potential of related hydrazine derivatives.

Research Significance and Objectives

The research significance of this compound stems from its unique molecular structure and the demonstrated biological activities of related compounds. Contemporary research objectives focus on several key areas, including the systematic characterization of its chemical properties, exploration of synthetic methodologies for its preparation, and investigation of its potential applications in medicinal chemistry.

One primary research objective involves the comprehensive understanding of the compound's chemical reactivity patterns. The molecule contains multiple reactive sites, including the hydrazino group, the oxoacetamide functionality, and the aromatic fluorine substituent, each of which can participate in various chemical transformations. Research has demonstrated that compounds with similar structural features can undergo oxidation reactions to form corresponding oxo derivatives, reduction reactions that may convert the oxoacetamide moiety to amide or amine groups, and substitution reactions involving the hydrazino group.

The synthetic accessibility of this compound represents another significant research focus. The compound can be synthesized through established methodologies involving the reaction of 4-methylphenylhydrazine with ethyl oxalyl chloride, followed by hydrolysis. Industrial production methods typically involve scaling up laboratory synthesis processes with optimization of reaction conditions, use of industrial-grade reagents, and implementation of purification techniques such as recrystallization or chromatography.

| Research Area | Current Focus | Methodology |

|---|---|---|

| Chemical Reactivity | Oxidation and reduction pathways | Spectroscopic analysis |

| Synthetic Methods | Optimized preparation routes | Process development |

| Structural Analysis | Molecular characterization | Nuclear Magnetic Resonance and Mass Spectrometry |

| Applications Research | Biological activity screening | In vitro studies |

The compound's potential role as a research tool and therapeutic lead compound drives contemporary investigation efforts. The presence of the fluorinated aromatic system suggests potential for enhanced metabolic stability and improved pharmacokinetic properties compared to non-fluorinated analogs. The hydrazino functionality provides opportunities for further chemical modification and derivatization, enabling the development of compound libraries for biological screening purposes.

Research objectives also encompass the detailed study of the compound's physical and chemical properties under various conditions. The reported melting point range of 223-226°C indicates good thermal stability, while the predicted density of 1.446 grams per cubic centimeter and predicted pKa value of 10.57 provide important physicochemical parameters for formulation and handling considerations. These properties are essential for understanding the compound's behavior in biological systems and for optimizing experimental protocols in research applications.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O2/c9-5-1-3-6(4-2-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCZYNXLBRXYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Hydrazinolysis of Ethyl 2-Oxo-2-(4-Fluorophenylamino)acetate

A widely reported method involves the hydrazinolysis of ethyl 2-oxo-2-(4-fluorophenylamino)acetate. This two-step process begins with the condensation of 4-fluoroaniline with ethyl oxalyl chloride, followed by nucleophilic substitution with hydrazine hydrate:

Step 1: Synthesis of Ethyl 2-Oxo-2-(4-Fluorophenylamino)acetate

4-Fluoroaniline reacts with ethyl oxalyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere. Triethylamine is added to scavenge HCl, yielding the intermediate ester.

Step 2: Hydrazine Substitution

The ester intermediate is treated with excess hydrazine hydrate in ethanol under reflux for 6–8 hours. Hydrazine displaces the ethoxy group, forming the target hydrazide.

Reaction Conditions and Yield

- Temperature: 0–5°C (Step 1); reflux (Step 2)

- Solvent: THF (Step 1); ethanol (Step 2)

- Yield: 68–75% (over two steps)

Oxalyl Chloride-Mediated Amidation Followed by Hydrazination

An alternative route employs oxalyl chloride to activate the carbonyl group before introducing the hydrazine moiety:

Procedure

- Activation of Oxalic Acid: Oxalyl chloride reacts with oxalic acid in dichloromethane (DCM) at 0°C to form oxalyl chloride in situ.

- Amidation with 4-Fluoroaniline: The activated intermediate is coupled with 4-fluoroaniline in the presence of N,N-diisopropylethylamine (DIPEA), yielding 2-chloro-2-oxo-N-(4-fluorophenyl)acetamide.

- Hydrazine Substitution: The chloride is displaced by hydrazine in aqueous THF at room temperature.

Key Advantages

- Avoids ester intermediates, simplifying purification.

- Higher regioselectivity due to chloride’s superior leaving group ability.

Challenges

- Sensitivity to moisture during oxalyl chloride activation.

- Requires strict temperature control to prevent side reactions.

Gold(I)-Catalyzed Tandem Reactions for Hydrazino Derivatives

Recent advances in transition metal catalysis have enabled novel pathways for hydrazino-containing compounds. A gold(I)-catalyzed tandem cyclization/hetero-Diels–Alder (HDA) reaction has been adapted for synthesizing N-(4-fluorophenyl)-2-hydrazino-2-oxoacetamide precursors.

Mechanistic Overview

- Cycloisomerization: Propargyl acetate substrates undergo 1,3-acyloxy migration, forming dienyl acetate intermediates.

- HDA Reaction: The intermediates react with dialkylazodicarboxylates, forming strained bicyclic adducts.

- Retro Aza-Michael Addition: Hydrolysis of the adducts releases the hydrazino-oxoacetamide derivative.

Optimization Insights

- Catalyst: [Au(PPh₃)NTf₂] (2 mol%) in anhydrous DCM.

- Yield: 72–85% for analogous hydrazino cyclopentenones.

Comparative Analysis of Synthetic Methods

Key Observations

- The oxalyl chloride route offers superior scalability and purity, making it preferable for industrial applications.

- Gold-catalyzed methods, while innovative, require specialized catalysts and are less practical for large-scale synthesis.

Challenges and Optimization Strategies

Purification Difficulties

- Hydrazine derivatives are prone to oxidation, necessitating inert atmospheres and low-temperature workups.

- Column chromatography using silica gel modified with triethylamine improves separation of polar byproducts.

Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazino group to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives from oxidation, amine derivatives from reduction, and substituted fluorophenyl derivatives from substitution reactions.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

- Halogen vs. Alkyl Substituents: N-(4-Chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide () shares structural similarity but substitutes fluorine with chlorine and adds a methyl group at the ortho position. N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide () replaces fluorine with an ethyl group, increasing lipophilicity. The methoxybenzylidene group introduces conjugation, enhancing UV absorption and stability compared to the parent compound .

Sulfur vs. Oxygen Substitutions :

- 2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide () replaces the oxo group with thioxo (C=S), significantly altering electronic properties. The sulfamoyl group adds hydrogen-bonding capacity, improving solubility in polar solvents, whereas the thioxo group may enhance metal coordination in catalytic applications .

Heterocyclic and Aromatic Modifications

- Quinazolinone Derivatives: Compounds like 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide () incorporate a quinazolinone ring, which introduces rigidity and planar aromaticity. Such structural complexity often correlates with enhanced biological activity (e.g., antimicrobial or anticancer properties) compared to simpler acetamide derivatives .

- Triazole and Pyrazole Systems: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () demonstrate how triazole rings improve metabolic stability. In contrast, N-(4-ethylphenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide () incorporates a pyrazole ring, which may enhance π-π stacking interactions in drug-receptor binding .

Electronic and Steric Influences

- Fluorine vs. Methoxy Groups: 2-[(2E)-2-(2-Furylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide () substitutes fluorine with a methoxy group, an electron-donating substituent.

- Halogen Positional Effects : highlights that 2-Chloro-N-(4-fluorophenyl)acetamide adopts a planar conformation stabilized by intramolecular C–H···O interactions, suggesting that substituent positioning (para vs. ortho) significantly impacts crystallinity and molecular packing .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Biological Activity

N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound possesses a hydrazine functional group and a fluorophenyl moiety, which contribute to its chemical reactivity and biological properties. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and bioavailability, making it a promising candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, studies suggest that it can interfere with metabolic pathways critical for tumor growth.

- Cell Cycle Arrest : In vitro studies have demonstrated that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.6 | Enzyme inhibition and apoptosis |

| HT29 (Colon Cancer) | 12.3 | Cell cycle arrest |

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . Preliminary studies suggest that it may exhibit activity against various bacterial strains:

- Mechanism : The compound appears to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | 128 µg/mL | Bacteriostatic |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Lung Cancer : A study published in Cancer Research demonstrated that treatment with this compound significantly reduced tumor size in A549 xenograft models, suggesting its potential as a therapeutic agent for lung cancer .

- Antimicrobial Efficacy : Another investigation focused on the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics due to its unique mechanism of action.

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Enzymes : The compound may bind to specific enzymes involved in cellular processes, thereby inhibiting their function.

- Modulating Signaling Pathways : It is suggested that the compound can interfere with signaling pathways that regulate cell survival and proliferation, particularly in cancer cells .

Q & A

Q. What are the common synthesis routes for N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide in academic research?

The synthesis typically involves multi-step reactions starting from 2-chloro-N-(4-fluorophenyl)acetamide. A key step includes hydrazine hydrate treatment to introduce the hydrazino group, followed by oxidation to form the oxoacetamide moiety. Purification methods like recrystallization (using methanol or ethanol) and column chromatography are critical to achieving >95% purity . For example, hydrazine hydrate reacts with intermediates under reflux conditions (80–100°C, 4–6 hrs), with yields optimized by controlling stoichiometry and temperature .

Q. What analytical techniques are used to characterize this compound?

Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm hydrazino and fluorophenyl group integration.

- FT-IR for identifying carbonyl (C=O, ~1680–1700 cm⁻¹) and N–H stretches (~3200–3350 cm⁻¹).

- Mass spectrometry (HRMS) to verify molecular weight (197.17 g/mol) and fragmentation patterns.

- HPLC for purity assessment (>95%) using reverse-phase C18 columns .

Q. What biological activities have been reported for this compound?

Preliminary studies on structurally related hydrazino-oxoacetamides suggest potential antimicrobial (against Gram-positive bacteria) and anticancer activities (via apoptosis induction in cancer cell lines). These activities are hypothesized to arise from interactions with cellular targets like topoisomerases or redox enzymes .

Q. What safety protocols should be followed when handling this compound?

As a hydrazine derivative, it requires strict adherence to:

- Use of PPE (gloves, lab coats, goggles).

- Work in a fume hood to avoid inhalation.

- Storage in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Toxicity data for this specific compound are limited, so in-vitro studies should follow institutional biosafety guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove residues.

- Catalysis : Transition metals (e.g., Cu(I)) can accelerate hydrazine coupling but risk contamination.

- Temperature control : Lower temperatures (50–60°C) reduce side reactions like over-oxidation.

- In-line monitoring : Use TLC or UV-Vis spectroscopy to track reaction progress and terminate at optimal conversion .

Q. What mechanisms underlie the biological activity of this compound?

Molecular docking studies on analogous compounds suggest binding to tyrosine kinase domains or DNA gyrase , disrupting ATP binding or nucleic acid synthesis. Fluorescence quenching assays with bovine serum albumin (BSA) can elucidate binding constants (Kₐ ~10⁴–10⁵ M⁻¹), indicating moderate-to-strong target affinity .

Q. How can researchers resolve contradictions in spectral data for this compound?

Discrepancies in NMR/IR peaks may arise from tautomerism (e.g., hydrazone vs. azo forms) or solvent effects. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria.

- Comparative analysis with deuterated analogs.

- X-ray crystallography for definitive structural confirmation .

Q. What computational methods are suitable for predicting the reactivity of this compound?

- DFT calculations (B3LYP/6-31G* basis set) to map electron density and predict nucleophilic/electrophilic sites.

- Molecular dynamics simulations to study solvation effects and stability in biological matrices.

- ADMET prediction tools (e.g., SwissADME) to estimate pharmacokinetic properties like logP (~1.5) and bioavailability .

Q. How do structural modifications of this compound affect its bioactivity?

Substituting the fluorophenyl group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial potency but may increase cytotoxicity. Adding sulfonamide moieties (as in ) improves solubility and target specificity. SAR studies should balance hydrophobicity and hydrogen-bonding capacity .

Q. What strategies mitigate degradation during long-term storage?

- Lyophilization to stabilize the compound in solid form.

- Addition of antioxidants (e.g., BHT) to prevent radical-mediated oxidation.

- Storage at –20°C in amber vials to limit light and moisture exposure.

Regular HPLC-MS checks are recommended to monitor degradation products like hydrazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.